3-(Cyanomethyl)-4-fluorobenzeneboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and a cyano group attached to a fluorinated benzene ring. Its molecular formula is with a molecular weight of approximately 185.06 g/mol. The compound typically appears as a white to off-white crystalline solid, which is slightly soluble in methanol and has a predicted melting point exceeding 300 °C. Its structure includes a boron atom bonded to a phenyl ring that carries both a cyano and a fluorine substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
These reactions highlight its utility in synthesizing diverse organic compounds.
The synthesis of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid can be accomplished through several methods:
These synthetic routes allow for the efficient production of this compound for research and industrial applications.
3-(Cyanomethyl)-4-fluorobenzeneboronic acid has several notable applications:
Several compounds share structural similarities with 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(Cyanomethyl)-4-fluorobenzeneboronic Acid | Boron attached to cyanomethyl & fluorine | Versatile for drug synthesis |
| 3-Cyano-4-fluorophenylboronic Acid | Cyano group directly on phenyl ring | More straightforward synthesis |
| 4-Cyano-3-fluorophenylboronic Acid | Cyano group at different position | Different reactivity patterns |
| 3-(Fluoromethyl)-4-cyanobenzeneboronic Acid | Fluoromethyl instead of cyano | Potentially different biological activity |
The uniqueness of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid lies in its specific combination of functional groups that enhance its reactivity and applicability in various fields such as medicinal chemistry and materials science.
The compound features a benzene ring substituted at positions 3 and 4 with a cyanomethyl (-CH₂CN) group and a fluorine atom, respectively. The boronic acid (-B(OH)₂) group at position 1 enables participation in Suzuki-Miyaura cross-coupling reactions. Key functional groups include:
The molecular weight is 179.0 g/mol, with a density of ~1.24 g/cm³. Crystallographic data suggest a planar aromatic system disrupted by the tetrahedral boron center.
Substituent positioning (cyano vs. cyanomethyl) critically impacts reactivity and solubility:
The cyanomethyl group in 3-(Cyanomethyl)-4-fluorobenzeneboronic acid increases steric bulk compared to cyano analogues, reducing crystallization tendencies but enhancing solubility in polar aprotic solvents.
The Suzuki-Miyaura reaction remains the cornerstone for constructing biaryl frameworks in 3-(cyanomethyl)-4-fluorobenzeneboronic acid derivatives. The mechanism proceeds through three stages: oxidative addition of aryl halides to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [3] [4]. The cyano and fluorine substituents influence electron density at the boron center, accelerating transmetalation by stabilizing the tetracoordinated boronate intermediate [1]. Kinetic studies reveal that electron-withdrawing groups like fluorine reduce activation energy for the transmetalation step by 12–15 kJ/mol compared to non-fluorinated analogs [4].
Optimal boron reagent design requires balancing steric accessibility and electronic effects. The 3-(cyanomethyl) group introduces steric hindrance (≈1.8 Å van der Waals radius), necessitating bulky ligands like SPhos to prevent catalyst deactivation [3]. Key reaction parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes turnover |
| Base | K2CO3 (2.5 equiv) | Maintains pH 8–9 |
| Solvent | THF:H2O (4:1) | Enhances solubility |
| Catalyst Loading | Pd(PPh3)4 (3 mol%) | Balances cost/activity |
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields >85% [4].
A two-step halogenation-reduction sequence provides an alternative to direct coupling:
Comparative analysis shows the halogenation pathway achieves 78% overall yield versus 82% for Suzuki coupling, making it preferable for large-scale production despite higher purity demands [3].
Solvent polarity critically impacts reaction kinetics:
$$ \text{Reaction Rate } (k) \propto \frac{1}{\eta} \times \sqrt{\varepsilon_r} $$
Where η = viscosity, εr = relative permittivity. Methanol/water mixtures (εr ≈ 60) improve boronic acid solubility 3-fold over pure THF (εr ≈ 7.6) [4]. Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) increase catalyst stability in polar aprotic solvents, with turnover numbers exceeding 1,500 in DMF [3].
Three-stage purification ensures ≥99% purity:
Implementing these steps increases isolated yields from 68% to 89% while reducing palladium content to <5 ppm [1] [3]. Advanced monitoring techniques like in-situ IR spectroscopy enable real-time optimization of reaction parameters, reducing byproduct formation by 22% [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-(Cyanomethyl)-4-fluorobenzeneboronic acid through analysis of its proton, carbon, boron, and fluorine nuclei. The compound exhibits characteristic chemical shifts and coupling patterns consistent with its aromatic boronic acid structure containing both cyanomethyl and fluorine substituents [1] [2].
Proton nuclear magnetic resonance analysis reveals the aromatic protons appearing in the typical aromatic region (7.0-8.5 ppm), with the fluorine substitution causing characteristic downfield shifts and coupling patterns. The cyanomethyl group (-CH2-CN) produces a distinctive singlet typically appearing around 3.5-4.0 ppm, while the boronic acid protons (-B(OH)2) appear as exchangeable signals around 7-8 ppm [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy shows the characteristic aromatic carbon signals between 120-160 ppm, with the carbon bearing the boron atom typically appearing around 130-140 ppm. The cyanomethyl carbon attached to the aromatic ring appears around 20-25 ppm, while the nitrile carbon resonates around 115-120 ppm. The fluorine substitution causes characteristic coupling patterns and chemical shift perturbations throughout the aromatic system [5].
Boron-11 nuclear magnetic resonance provides crucial information about the boronic acid functionality. The boron nucleus typically resonates between 20-35 ppm when in the trigonal planar form, with the exact chemical shift dependent on the electronic effects of the aromatic substituents. The fluorine and cyanomethyl substituents act as electron-withdrawing groups, influencing the boron chemical shift through inductive and resonance effects [6] [4].
Fluorine-19 nuclear magnetic resonance shows the fluorine substituent appearing typically around -110 to -120 ppm, with the exact chemical shift influenced by the electronic environment created by neighboring substituents. The fluorine nucleus exhibits characteristic coupling patterns with adjacent aromatic protons [7] [5].
Infrared spectroscopy reveals characteristic vibrational bands that provide structural confirmation of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. The boronic acid functionality exhibits several diagnostic absorption bands, including the boron-oxygen stretching vibrations and boron-hydroxyl deformation modes [8].
The hydroxyl groups of the boronic acid functionality typically produce broad absorption bands in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations. These bands often appear broader than typical alcohol O-H stretches due to intermolecular hydrogen bonding common in boronic acids [8] [9].
The boron-oxygen stretching vibrations appear in the 1300-1400 cm⁻¹ region, while boron-hydroxyl deformation vibrations are observed around 800-900 cm⁻¹. These bands provide characteristic fingerprints for boronic acid identification [8].
The cyanomethyl substituent contributes a strong, sharp absorption band around 2200-2260 cm⁻¹ corresponding to the carbon-nitrogen triple bond stretch. This band is highly diagnostic for nitrile functionality and appears at characteristic frequencies depending on the electronic environment [10].
Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹. The fluorine substitution influences these vibrational modes through mass and electronic effects, causing subtle shifts in band positions [5].
Carbon-fluorine stretching vibrations typically appear in the 1000-1300 cm⁻¹ region, providing confirmation of the fluorine substituent. The exact frequency depends on the hybridization state and electronic environment of the carbon atom bearing the fluorine [5].
Mass spectrometric analysis of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 178.96, corresponding to the molecular formula C8H7BFNO2 [11].
Electrospray ionization mass spectrometry reveals characteristic behavior of boronic acids under ionization conditions. In positive ion mode, the compound may form adduct ions with sodium or potassium, while negative ion mode often shows deprotonation to form [M-H]⁻ ions [12].
The fragmentation pattern exhibits characteristic losses typical of boronic acids, including loss of water (18 mass units) and loss of boric acid functionality. The cyanomethyl group may undergo characteristic fragmentations, including loss of the methylene bridge or the entire cyanomethyl unit [13] [14].
Boron-containing fragment ions are particularly diagnostic, with characteristic isotope patterns due to the natural abundance of boron-10 and boron-11 isotopes. These patterns appear as doublets separated by one mass unit, with intensity ratios reflecting the natural isotope abundance [13] [14].
Differential scanning calorimetry analysis reveals the thermal transitions and stability characteristics of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. The compound exhibits thermal behavior typical of aromatic boronic acids, with characteristic melting and decomposition events [15] [9].
Based on related fluorinated boronic acids, the melting point is expected to fall within the range of 200-280°C, similar to other substituted phenylboronic acids. The exact melting temperature depends on intermolecular hydrogen bonding patterns and crystal packing arrangements influenced by the fluorine and cyanomethyl substituents [16] [17].
The thermal decomposition process typically begins above 250°C, involving initial dehydration reactions between boronic acid groups to form boroxine anhydrides. This process is characterized by endothermic peaks corresponding to water elimination and subsequent formation of cross-linked boroxine networks [15] [9].
The cyanomethyl substituent may undergo thermal decomposition at elevated temperatures, with potential elimination of hydrogen cyanide or formation of cyclic structures through intramolecular reactions. These processes contribute additional thermal events observable in differential scanning calorimetry traces [15].
Thermogravimetric analysis provides quantitative information about mass loss events during thermal decomposition of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. The thermal degradation typically occurs in multiple stages, each corresponding to specific chemical processes [15] [18].
The initial mass loss stage typically begins around 150-200°C and corresponds to dehydration reactions between boronic acid functionalities. This process involves intermolecular condensation to form boroxine structures with concomitant water elimination. The mass loss in this stage typically accounts for 10-15% of the total molecular weight [15] [9].
A second major decomposition stage occurs around 300-400°C, involving more extensive thermal degradation of the organic framework. This stage may include decomposition of the cyanomethyl group, with potential evolution of hydrogen cyanide or other nitrogen-containing volatiles [15] [18].
The fluorine substituent typically remains bound to the aromatic system until higher temperatures, contributing to thermal stability through the strong carbon-fluorine bond. Final decomposition occurs above 500°C, with formation of inorganic boron-containing residues [15].
The overall thermal stability of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid is influenced by the electron-withdrawing nature of both the fluorine and cyanomethyl substituents, which affect the thermal decomposition pathways and temperatures [15] [9].
The solubility behavior of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid is influenced by its polar functional groups and aromatic structure. The compound exhibits limited solubility in water due to its aromatic character, but the boronic acid functionality provides some hydrophilic character through hydrogen bonding interactions [19] [20].
Experimental observations indicate solubility in polar organic solvents, particularly methanol, where the compound shows good dissolution characteristics. This solubility pattern is consistent with the polar nature of the boronic acid and cyanomethyl functionalities, which can form hydrogen bonds with protic solvents [19] [20].
The fluorine substituent contributes to the compound's lipophilic character while also providing sites for hydrogen bond acceptance through its lone pairs. This dual character affects the overall solubility profile, creating moderate solubility in both polar and moderately polar solvents [19] [20].
Dimethyl sulfoxide represents another suitable solvent for the compound, as evidenced by its use in nuclear magnetic resonance studies. The strong hydrogen bond accepting ability of dimethyl sulfoxide effectively solvates the boronic acid functionality [2].
The partition coefficient behavior of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid reflects the balance between its hydrophilic boronic acid functionality and lipophilic aromatic core. The presence of both electron-withdrawing substituents (fluorine and cyanomethyl) influences the overall polarity and partitioning behavior [20] [21].
Computational predictions suggest a moderate partition coefficient (log P) value, reflecting the compound's amphiphilic nature. The boronic acid functionality contributes negative log P values through its hydrogen bonding capability and ionic character at physiological pH [20] [21].
The cyanomethyl group adds polar character through its dipolar nature and potential for hydrogen bond acceptance, further influencing partition behavior. The fluorine substituent contributes both lipophilic character and hydrogen bond accepting ability [20] [21].
Temperature and pH significantly affect partition coefficients due to the acid-base behavior of the boronic acid functionality. At pH values above the compound's pKa, ionization increases hydrophilic character and decreases lipophilicity [22] [7].
The acid-base behavior of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid is dominated by the boronic acid functionality, which acts as a Lewis acid through its empty p-orbital on boron. The compound exhibits pKa values typical of substituted phenylboronic acids, generally falling within the range of 6-9 [22] [7].
The electron-withdrawing effects of both the fluorine and cyanomethyl substituents significantly influence the acidity of the boronic acid group. These substituents lower the pKa value compared to unsubstituted phenylboronic acid through inductive and resonance effects that stabilize the conjugate base [22] [7].
Fluorinated phenylboronic acids typically exhibit pKa values in the range of 6.17-8.77, with electron-withdrawing substituents generally decreasing the pKa. The additional cyanomethyl group is expected to further decrease the pKa value through its strong electron-withdrawing character [7].
At physiological pH (approximately 7.4), 3-(Cyanomethyl)-4-fluorobenzeneboronic acid exists in equilibrium between its trigonal neutral form and tetrahedral anionic form. The exact equilibrium position depends on the specific pKa value and solution conditions [22] [7].
The transition from trigonal to tetrahedral geometry involves coordination of hydroxide ion to the boron center, forming a tetrahedral boronate anion. This process is accompanied by significant changes in chemical and physical properties, including nuclear magnetic resonance chemical shifts and reactivity patterns [22] [4].
Buffer systems and ionic strength significantly influence the acid-base equilibria through activity coefficient effects and specific ion interactions. The presence of diol-containing compounds can further complicate the equilibria through formation of boronate ester complexes [22] [4].
The compound's acid-base behavior is also influenced by intermolecular hydrogen bonding in the solid state and concentrated solutions, which can affect apparent pKa values and solubility characteristics [22] [7].
The combined effects of fluorine and cyanomethyl substitution create a unique electronic environment that influences both acidity and reactivity. The fluorine substituent in the para position relative to boron provides electron-withdrawal through inductive effects, while the cyanomethyl group contributes both inductive and resonance electron-withdrawal [22] [7].
Hammett correlation analysis indicates that both substituents contribute significantly to the overall electron-withdrawing character, with the cyanomethyl group providing stronger electron-withdrawal than fluorine. This combined effect results in enhanced Lewis acidity compared to monosubstituted analogues [7].
The spatial arrangement of substituents influences intermolecular interactions and crystal packing, which can affect solid-state properties and dissolution behavior. The meta relationship between fluorine and cyanomethyl groups minimizes direct electronic interaction while maintaining individual substituent effects [22] [7].
| Property | Value/Range | Method |
|---|---|---|
| Molecular Formula | C8H7BFNO2 | - |
| Molecular Weight | 178.96 g/mol | - |
| Melting Point | >200°C (estimated) | DSC |
| Thermal Decomposition | 250-300°C | TGA |
| Solubility in Methanol | Soluble | Experimental |
| Solubility in Water | Limited | Experimental |
| pKa (estimated) | 6.0-7.5 | Theoretical |
| ¹¹B NMR Chemical Shift | 20-35 ppm | NMR |
| IR C≡N Stretch | 2200-2260 cm⁻¹ | FTIR |
| MS Molecular Ion | m/z 178.96 | MS |